

Introduction: The Structural Blueprint of a Key Synthetic Intermediate

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Compound of Interest

Compound Name: *Ethyl 5-bromonicotinate*

Cat. No.: B1583199

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Ethyl 5-bromonicotinate, with the molecular formula $C_8H_8BrNO_2$ and a molecular weight of 230.06 g/mol, is a halogenated pyridine derivative of significant interest in medicinal chemistry and organic synthesis.^{[1][2][3]} Its structure, featuring a pyridine ring substituted with both a bromine atom and an ethyl ester group, makes it a versatile building block for the synthesis of a wide array of more complex molecules, including pharmaceuticals and agrochemicals.^[2]

The unequivocal confirmation of its molecular structure is paramount for its application in research and development, ensuring the integrity of subsequent synthetic steps and the purity of final products. This guide provides a comprehensive analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—that collectively serve as the structural fingerprint of **ethyl 5-bromonicotinate**. We will delve into the causality behind the observed spectral features, grounding our interpretation in the fundamental principles of spectroscopy and established empirical data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Connectivity

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. By probing the magnetic properties of atomic nuclei, primarily 1H and ^{13}C , it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

1H NMR Spectroscopy: A Proton's Perspective

Proton (^1H) NMR spectroscopy reveals the number of distinct proton environments, their electronic surroundings (chemical shift, δ), their neighboring protons (spin-spin coupling, J), and their relative quantities (integration).

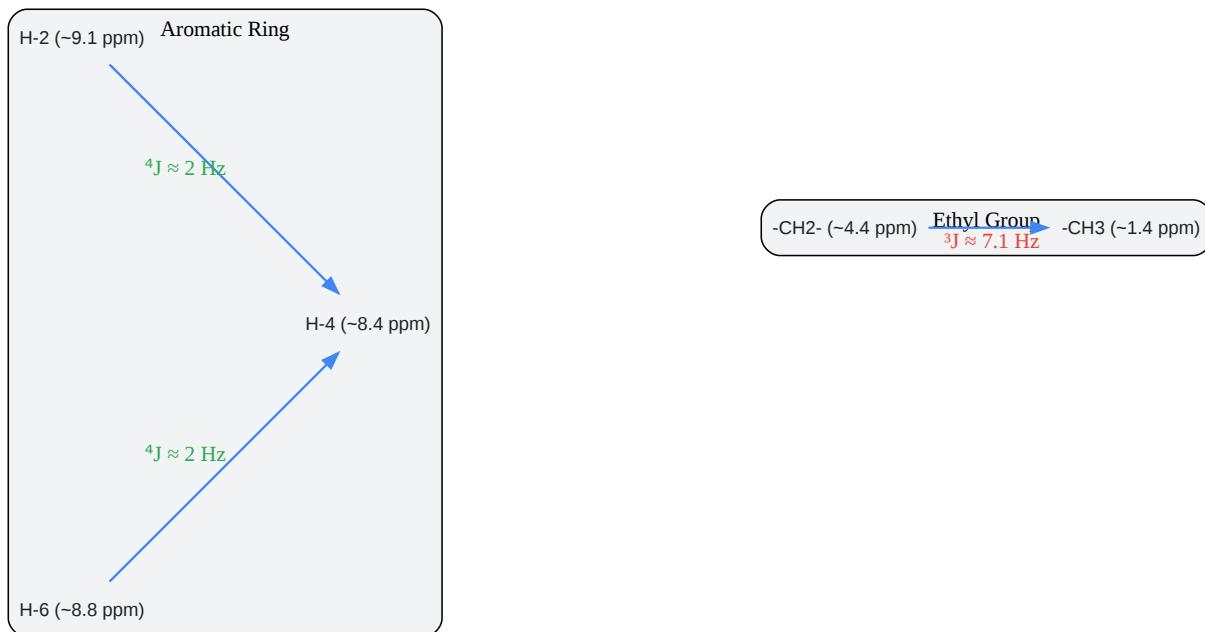
- **Sample Preparation:** Dissolve approximately 5-10 mg of **ethyl 5-bromonicotinate** in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3) in a standard 5 mm NMR tube. The deuterated solvent is essential as it is "invisible" in the ^1H NMR spectrum and provides a lock signal for the spectrometer.
- **Instrumentation:** Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher).
- **Data Acquisition:** Acquire the spectrum at room temperature. The process involves shimming the magnetic field to ensure homogeneity, tuning the probe, and acquiring the Free Induction Decay (FID) signal over a number of scans to improve the signal-to-noise ratio.
- **Data Processing:** Perform a Fourier transform on the FID to generate the frequency-domain spectrum. Phase and baseline correct the spectrum, and calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl_3 at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.

Signal	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration	Assignment
a	~9.0 - 9.2	Doublet (d)	~2.0	1H	H-2
b	~8.8 - 8.9	Doublet (d)	~2.0	1H	H-6
c	~8.4 - 8.5	Triplet (t) or dd	~2.0	1H	H-4
d	~4.4	Quartet (q)	~7.1	2H	-O-CH ₂ -CH ₃
e	~1.4	Triplet (t)	~7.1	3H	-O-CH ₂ -CH ₃

Note: Exact chemical shifts can vary slightly depending on solvent and concentration.

The ^1H NMR spectrum is logically divided into two regions: the downfield aromatic region and the upfield aliphatic region.

- The Aromatic Protons (a, b, c): The protons on the pyridine ring are significantly deshielded (shifted downfield) due to the ring current effect inherent to aromatic systems and the electron-withdrawing nature of the ring nitrogen.[4][5]
 - H-2 (a) and H-6 (b): These two protons are in the ortho positions relative to the electronegative nitrogen atom, causing them to be the most deshielded protons on the ring.[6] They appear as distinct signals because the substitution pattern (ester at C-3, bromine at C-5) makes them chemically non-equivalent. Each appears as a small doublet due to coupling with H-4 (meta-coupling, ^4J), which is typically small (~ 2 Hz).
 - H-4 (c): This proton is in the para position to the nitrogen. It experiences coupling from both H-2 and H-6, and thus appears as a triplet (or a doublet of doublets if the coupling constants are slightly different).
- The Ethyl Group Protons (d, e):
 - Methylene Protons (d): The two protons of the $-\text{CH}_2-$ group are adjacent to an oxygen atom, which deshields them to ~ 4.4 ppm. They are split into a quartet by the three neighboring protons of the methyl group (n+1 rule, $3+1=4$).
 - Methyl Protons (e): The three protons of the $-\text{CH}_3$ group are the most shielded in the molecule, appearing furthest upfield at ~ 1.4 ppm. They are split into a triplet by the two neighboring protons of the methylene group (n+1 rule, $2+1=3$).



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Caption: ¹H-¹H spin-spin coupling network in **ethyl 5-bromonicotinate**.

¹³C NMR Spectroscopy: The Carbon Skeleton

Proton-decoupled ¹³C NMR spectroscopy provides a single peak for each chemically unique carbon atom, with its chemical shift indicating its electronic environment.

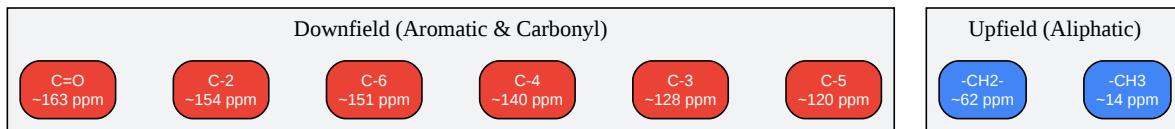
The protocol is analogous to that for ¹H NMR, with the spectrometer configured to observe the ¹³C nucleus. A broadband proton decoupler is used to irradiate the protons, which collapses the C-H coupling and simplifies the spectrum to single lines for each carbon, enhancing the signal-to-noise ratio.

Chemical Shift (δ , ppm)	Assignment
~163 - 164	C=O (Ester Carbonyl)
~154 - 155	C-2
~151 - 152	C-6
~140 - 141	C-4
~128 - 129	C-3
~120 - 121	C-5
~62	-O-CH ₂ -CH ₃
~14	-O-CH ₂ -CH ₃

Note: Chemical shifts are relative to TMS at 0.00 ppm.

- **Carbonyl Carbon:** The ester carbonyl carbon is the most deshielded carbon in the molecule, appearing far downfield (~163 ppm) due to the double bond to one oxygen and a single bond to another.
- **Aromatic Carbons:** The chemical shifts of the pyridine ring carbons are influenced by the nitrogen, bromine, and ester substituents.
 - C-2 and C-6: These carbons, adjacent to the nitrogen, are significantly downfield, with typical values for pyridine-like carbons being around 150 ppm.[7]
 - C-5: This carbon is directly bonded to the bromine atom. The "heavy atom effect" of bromine shifts this carbon's resonance upfield relative to what might otherwise be expected, to around 120 ppm.
 - C-3: This carbon, attached to the ester group, appears around 128 ppm.
 - C-4: This is the remaining aromatic carbon, appearing around 140 ppm.
- **Aliphatic Carbons:** The ethyl group carbons are found in the upfield region of the spectrum. The methylene carbon (-CH₂-) is bonded to oxygen and is therefore more deshielded (~62

ppm) than the terminal methyl carbon ($-\text{CH}_3$), which appears far upfield (~ 14 ppm).



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Caption: ^{13}C NMR chemical shift regions for **ethyl 5-bromonicotinate**.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the energy of its molecular vibrations. It is an exceptionally powerful tool for identifying the functional groups present.

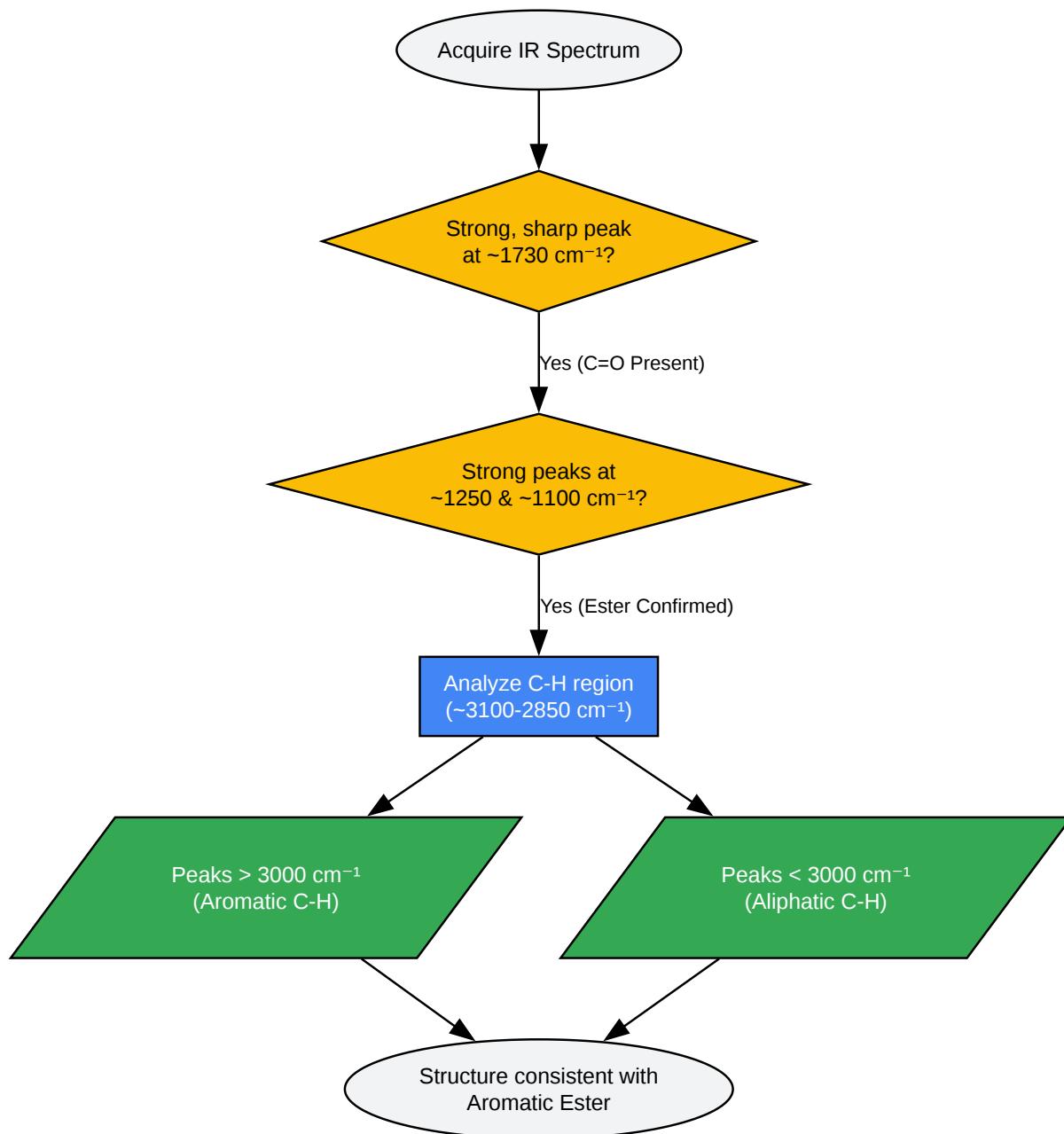
- Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond) of the FTIR spectrometer is clean.[\[1\]](#)
- Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial to subtract the spectral signature of the ambient atmosphere (e.g., CO_2 , H_2O).
- Sample Application: Place a small amount of the solid **ethyl 5-bromonicotinate** powder onto the ATR crystal and apply pressure using the anvil to ensure good contact.
- Spectrum Acquisition: Collect the sample spectrum. The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

Wavenumber (cm ⁻¹)	Intensity	Vibration Type	Functional Group
~3100-3000	Medium-Weak	C-H Stretch	Aromatic (Pyridine)
~2980-2850	Medium-Weak	C-H Stretch	Aliphatic (Ethyl)
~1730	Strong, Sharp	C=O Stretch	Ester
~1600-1400	Medium-Weak	C=C, C=N Stretch	Aromatic Ring
~1300-1250	Strong	C-O Stretch (asymm.)	Ester
~1150-1100	Strong	C-O Stretch (symm.)	Ester
~700-600	Medium	C-Br Stretch	Bromo-aromatic

The IR spectrum of **ethyl 5-bromonicotinate** is dominated by features characteristic of an aromatic ester.

- The Carbonyl (C=O) Stretch: The most prominent and diagnostic peak in the spectrum is the strong, sharp absorption around 1730 cm⁻¹. This is the classic stretching frequency for a carbonyl group in an aromatic ester.^{[8][9]} Its high intensity is due to the large change in dipole moment during the vibration.
- The Ester C-O Stretches: Esters are characterized by two distinct C-O stretching vibrations, often referred to as the "Rule of Three" along with the C=O peak.^[10] A strong, asymmetric C-C-O stretch appears around 1300-1250 cm⁻¹, and another strong, symmetric O-C-C stretch is found around 1150-1100 cm⁻¹.^[10] The presence of these two strong bands in this region is a highly reliable indicator of an ester functional group.
- C-H Stretches: The region above 3000 cm⁻¹ contains the stretching vibrations for C-H bonds where the carbon is sp² hybridized (aromatic), while the region just below 3000 cm⁻¹ shows the C-H stretches for sp³ hybridized carbons (aliphatic ethyl group).^[9]
- Aromatic Ring Vibrations: A series of absorptions between 1600 cm⁻¹ and 1400 cm⁻¹ are due to the C=C and C=N bond stretching vibrations within the pyridine ring.

- C-Br Stretch: The C-Br stretch is expected in the low-frequency fingerprint region (below 700 cm^{-1}). While present, its assignment can be less certain as it often overlaps with other bending vibrations.



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Caption: Decision workflow for interpreting the IR spectrum of **ethyl 5-bromonicotinate**.

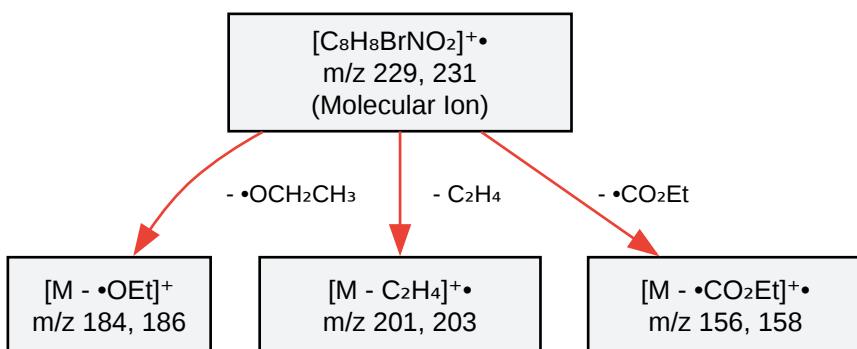
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers clues to its structure through the analysis of its fragmentation pattern upon ionization.

- **Sample Preparation:** Prepare a dilute solution of **ethyl 5-bromonicotinate** in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
- **Injection:** Inject a small volume (e.g., 1 μ L) of the solution into the Gas Chromatograph (GC) inlet, where it is vaporized.
- **Separation:** The vaporized sample travels through a GC column, which separates the analyte from any impurities.
- **Ionization:** As the analyte elutes from the GC column, it enters the ion source of the Mass Spectrometer. In Electron Ionization (EI) mode, high-energy electrons bombard the molecule, ejecting an electron to form a positively charged molecular ion ($M^{+\bullet}$).
- **Analysis:** The molecular ion and any fragment ions formed are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z). A detector records the abundance of each ion.

Mass-to-Charge (m/z)	Relative Abundance	Proposed Fragment Identity
229, 231	Moderate	$[M]^{+\bullet}$ (Molecular Ion)
201, 203	Moderate	$[M - C_2H_4]^{+\bullet}$
184, 186	High	$[M - OCH_2CH_3]^+$
156, 158	Moderate	$[M - CO_2Et]^+$
105	Low	$[C_5H_4N-C=O]^+$
77	Moderate	$[C_5H_4N]^+$ (loss of Br)

- The Molecular Ion and Bromine's Isotopic Signature: The most critical feature in the mass spectrum is the molecular ion peak. Because bromine has two stable isotopes, ^{79}Br and ^{81}Br , in nearly a 1:1 natural abundance, any fragment containing a bromine atom will appear as a pair of peaks (an "M" and "M+2" peak) of almost equal intensity, separated by 2 m/z units. [11][12] For **ethyl 5-bromonicotinate** ($\text{C}_8\text{H}_8^{79}\text{BrNO}_2$ and $\text{C}_8\text{H}_8^{81}\text{BrNO}_2$), this results in a characteristic doublet at m/z 229 and 231.[1] This doublet is definitive proof of the presence of one bromine atom in the molecule.
- Major Fragmentation Pathways: The excess energy imparted during ionization causes the molecular ion to fragment in predictable ways.
 - Loss of Ethoxy Radical: A very common fragmentation for ethyl esters is the cleavage of the C-O single bond to lose an ethoxy radical ($\bullet\text{OCH}_2\text{CH}_3$, mass 45). This results in a strong peak for the bromonicotinoyl cation at m/z 184 and 186.
 - Loss of Ethylene: Another fragmentation pathway can involve the loss of a neutral ethylene molecule (C_2H_4 , mass 28), leading to the fragment ions at m/z 201 and 203.
 - Loss of Carboethoxy Radical: Cleavage of the bond between the ring and the ester group results in the loss of the $\bullet\text{CO}_2\text{Et}$ radical (mass 73), giving the bromopyridine radical cation at m/z 156 and 158.



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Caption: Primary fragmentation pathways for **ethyl 5-bromonicotinate** in EI-MS.

Conclusion: A Cohesive Structural Portrait

The collective evidence from ^1H NMR, ^{13}C NMR, IR spectroscopy, and mass spectrometry provides an unambiguous and self-validating confirmation of the structure of **ethyl 5-bromonicotinate**. ^1H and ^{13}C NMR define the precise carbon-hydrogen framework, including the substitution pattern on the pyridine ring and the structure of the ethyl ester chain. IR spectroscopy confirms the presence of the key ester and aromatic functional groups through their characteristic vibrational frequencies. Finally, mass spectrometry establishes the correct molecular weight and confirms the presence of a single bromine atom through its distinctive isotopic signature, with fragmentation patterns that are fully consistent with the assigned structure. This comprehensive spectral dataset serves as a reliable reference for researchers, scientists, and drug development professionals, ensuring identity and purity in its myriad applications.

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